3-[3-(Trimethoxysilyl)propyl]-7-oxa-3-azabicyclo[4.1.0]heptane
Description
3-[3-(Trimethoxysilyl)propyl]-7-oxa-3-azabicyclo[4.1.0]heptane is a bicyclic heterocyclic compound featuring a seven-membered ring system with oxygen (oxa) and nitrogen (aza) heteroatoms. The core structure consists of a bicyclo[4.1.0]heptane scaffold, modified by a trimethoxysilylpropyl substituent at the 3-position. This compound’s unique hybrid structure combines the rigidity of the bicyclic framework with the reactive trimethoxysilyl group, making it valuable in materials science, particularly as a coupling agent for surface modifications or polymer crosslinking . The trimethoxysilyl group enables hydrolysis and condensation reactions, facilitating adhesion to inorganic substrates like silica or metals, while the azabicyclo moiety contributes to stereochemical control in synthesis .
Properties
CAS No. |
820252-09-3 |
|---|---|
Molecular Formula |
C11H23NO4Si |
Molecular Weight |
261.39 g/mol |
IUPAC Name |
trimethoxy-[3-(7-oxa-3-azabicyclo[4.1.0]heptan-3-yl)propyl]silane |
InChI |
InChI=1S/C11H23NO4Si/c1-13-17(14-2,15-3)8-4-6-12-7-5-10-11(9-12)16-10/h10-11H,4-9H2,1-3H3 |
InChI Key |
MFRPGHPXZSDBJJ-UHFFFAOYSA-N |
Canonical SMILES |
CO[Si](CCCN1CCC2C(C1)O2)(OC)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-(Trimethoxysilyl)propyl]-7-oxa-3-azabicyclo[4.1.0]heptane typically involves the reaction of 3-chloropropyltrimethoxysilane with 7-oxa-3-azabicyclo[4.1.0]heptane under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the substitution reaction .
Industrial Production Methods
Industrial production of this compound often involves large-scale batch reactions in reactors equipped with temperature and pressure control systems. The reaction mixture is typically heated to a specific temperature to ensure complete conversion of the reactants. The product is then purified through distillation or chromatography to obtain the desired compound in high purity .
Chemical Reactions Analysis
Types of Reactions
3-[3-(Trimethoxysilyl)propyl]-7-oxa-3-azabicyclo[4.1.0]heptane undergoes various types of chemical reactions, including:
Hydrolysis: The trimethoxysilyl group can hydrolyze in the presence of water, forming silanol groups.
Condensation: The silanol groups can further condense to form siloxane bonds, leading to the formation of polymeric structures.
Epoxide Ring-Opening: The epoxy group can undergo ring-opening reactions with nucleophiles such as amines, alcohols, and thiols.
Common Reagents and Conditions
Hydrolysis: Water or aqueous solutions under acidic or basic conditions.
Condensation: Catalysts such as acids or bases to promote the formation of siloxane bonds.
Epoxide Ring-Opening: Nucleophiles like amines, alcohols, and thiols under mild to moderate temperatures.
Major Products Formed
Hydrolysis and Condensation: Formation of siloxane polymers.
Epoxide Ring-Opening: Formation of β-hydroxyalkyl derivatives.
Scientific Research Applications
3-[3-(Trimethoxysilyl)propyl]-7-oxa-3-azabicyclo[4.1.0]heptane has a wide range of applications in scientific research:
Chemistry: Used as a coupling agent to improve the adhesion between organic and inorganic materials.
Biology: Employed in the modification of biomolecules for enhanced stability and functionality.
Medicine: Utilized in drug delivery systems to enhance the bioavailability of therapeutic agents.
Industry: Applied in the production of advanced materials such as coatings, adhesives, and sealants.
Mechanism of Action
The mechanism of action of 3-[3-(Trimethoxysilyl)propyl]-7-oxa-3-azabicyclo[4.1.0]heptane involves its ability to form strong covalent bonds with both organic and inorganic substrates. The trimethoxysilyl group hydrolyzes to form silanol groups, which can then condense with other silanol groups or react with hydroxyl groups on surfaces. The epoxy group can undergo ring-opening reactions, allowing it to react with various nucleophiles and form stable covalent bonds .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis highlight structural analogs and their functional differences:
Structural and Functional Analysis
- Substituent Reactivity : The trimethoxysilylpropyl group distinguishes the target compound from analogs like benzyl or tert-butyl derivatives. Its hydrolytic reactivity enables covalent bonding to surfaces, unlike the inert hydrocarbon-based substituents in 3-isopropenyl or benzyl variants .
- Stereochemical Influence : The 7-oxa-3-aza bicyclo framework imposes steric constraints, similar to tert-butyl and benzyl carboxylate derivatives, which are exploited in asymmetric synthesis .
- Biological Relevance : Thia-azabicyclo derivatives (e.g., ) exhibit antibiotic activity due to sulfur incorporation, a feature absent in oxygen/nitrogen-only analogs .
Biological Activity
The compound 3-[3-(Trimethoxysilyl)propyl]-7-oxa-3-azabicyclo[4.1.0]heptane (CAS: 820252-09-3) is a member of the bicyclic amine family, notable for its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant case studies, research findings, and data tables.
Basic Information
- Molecular Formula : CHNOSi
- Molar Mass : 261.39 g/mol
Structural Characteristics
The compound features a bicyclic structure that includes an oxygen atom, contributing to its pharmacological properties. The presence of the trimethoxysilyl group enhances its solubility and potential reactivity in biological systems.
Pharmacological Applications
Research indicates that 3-[3-(Trimethoxysilyl)propyl]-7-oxa-3-azabicyclo[4.1.0]heptane exhibits various biological activities, particularly in the fields of pharmacology and biochemistry:
- Enzyme Inhibition : Preliminary studies suggest that this compound may act as an inhibitor of certain enzymes involved in metabolic pathways, which could have implications for drug development targeting metabolic disorders .
- Antimicrobial Properties : Some studies have indicated that derivatives of this compound possess antimicrobial activity, making them candidates for further exploration in the development of new antibiotics .
- Neuroprotective Effects : There is emerging evidence suggesting that compounds with similar structures may offer neuroprotective benefits, potentially aiding in the treatment of neurodegenerative diseases .
Case Study 1: Enzyme Interaction
A study published in PubMed highlighted the interaction of similar bicyclic compounds with phosphoinositide 3-kinase (PI3K), suggesting that modifications to the bicyclic structure could enhance selectivity and potency against specific targets in cancer therapy .
Case Study 2: Antimicrobial Activity
In a comparative analysis, derivatives of 3-[3-(Trimethoxysilyl)propyl]-7-oxa-3-azabicyclo[4.1.0]heptane were tested against various bacterial strains. The results demonstrated significant inhibition zones, indicating effective antimicrobial properties that warrant further investigation for therapeutic applications .
Data Table: Biological Activity Overview
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
